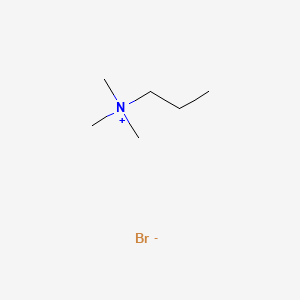
Trimethylpropylammonium bromide
説明
Trimethylpropylammonium bromide is a chemical compound with the CAS Number: 2650-50-2 . It has a molecular weight of 182.1 and its IUPAC name is 1,1,2-trimethylpropylamine hydrobromide .
Molecular Structure Analysis
The molecular formula of Trimethylpropylammonium bromide is C6H16BrN . The InChI code is 1S/C6H15N.BrH/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H .
Physical And Chemical Properties Analysis
Trimethylpropylammonium bromide is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .
科学的研究の応用
Hydrophobic Agglomeration in Aqueous Solutions
Trimethylpropylammonium bromide (TMPAB) is utilized in hydrophobic agglomeration processes. For instance, dodecyl trimethyl ammonium bromides (DTAB), a related compound, adsorbs on montmorillonite surfaces to increase hydrophobicity, leading to enhanced hydrophobic agglomeration in water. This has significant implications for materials science and environmental applications (Zhan et al., 2020).
Influence on Micellar Properties of Ionic Surfactants
TMPAB plays a critical role in modifying the micellar properties of ionic surfactants. A study focusing on various hydrophilic groups, including TMPAB, assessed their impact on thermodynamic parameters and micellization. This research is vital for formulating new pharmaceutical dosage forms and understanding surfactant behavior (Oremusová et al., 2019).
Electrokinetic Transport in Liquid Films
TMPAB derivatives, such as trimethyl(tetradecyl)ammonium bromide (TTAB), are used to study electrokinetic transport phenomena in liquid films. This research, involving advanced microscopy and numerical simulations, contributes significantly to our understanding of dynamic flow fields and electrochemistry in various industrial and scientific applications (Sheik et al., 2020).
Sensing and Detection Applications
TMPAB is integral in the development of sensitive and selective sensors. For instance, a study demonstrated its use in a colorimetric sensor for detecting cadmium ions. This kind of research is essential for environmental monitoring and public health safety (Charoensuk et al., 2021).
Impact on Colloidal Stability and Aggregation
Cetyl trimethyl ammonium bromide, a variant of TMPAB, has been studied for its effects on the colloidal stability, aggregation, and dissolution of nanoparticles, such as silver nanoparticles. These findings are crucial for understanding nanoparticle behavior in various environments and for their application in nanotechnology (Fernando et al., 2019).
Safety and Hazards
Trimethylpropylammonium bromide causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
作用機序
Target of Action
Trimethylpropylammonium bromide is a quaternary ammonium compound . The primary targets of such compounds are typically biological membranes, where they can interact with lipid bilayers and proteins.
Mode of Action
Quaternary ammonium compounds, including Trimethylpropylammonium bromide, are known to act as phase transfer catalysts in organic synthesis . They facilitate the transfer of reactants between immiscible phases, such as between an organic phase and an aqueous phase . This can enhance the rate of reactions and improve the yield of products.
Biochemical Pathways
As a phase transfer catalyst, it can influence a wide range of reactions in organic synthesis .
Result of Action
The molecular and cellular effects of Trimethylpropylammonium bromide are largely dependent on its role as a phase transfer catalyst. By facilitating the transfer of reactants between immiscible phases, it can enhance the efficiency of various chemical reactions .
Action Environment
The action of Trimethylpropylammonium bromide can be influenced by various environmental factors. For instance, the efficiency of phase transfer catalysis can be affected by the polarity of the solvent, the temperature, and the presence of other ions . Furthermore, the stability of Trimethylpropylammonium bromide may be affected by factors such as pH and temperature.
特性
IUPAC Name |
trimethyl(propyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.BrH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQIZKUTMUWDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883878 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylpropylammonium bromide | |
CAS RN |
2650-50-2 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylpropylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2650-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylpropylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylpropylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWF6WK28J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















